molecular formula C9H10N2O6S B1432081 2-(Ethylsulfamoyl)-4-nitrobenzoic acid CAS No. 1803566-28-0

2-(Ethylsulfamoyl)-4-nitrobenzoic acid

Cat. No.: B1432081
CAS No.: 1803566-28-0
M. Wt: 274.25 g/mol
InChI Key: MNYMYPVZXNUXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfamoyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of an ethylsulfamoyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfamoyl)-4-nitrobenzoic acid typically involves the nitration of ethylsulfamoylbenzoic acid. The process begins with the sulfonation of benzoic acid to introduce the ethylsulfamoyl group, followed by nitration to add the nitro group at the para position relative to the carboxylic acid group. Common reagents used in these reactions include sulfuric acid for sulfonation and a mixture of nitric acid and sulfuric acid for nitration.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylsulfamoyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The ethylsulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 2-(Ethylsulfamoyl)-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfamoyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies involving sulfonamide chemistry.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfamoyl)-4-nitrobenzoic acid and its derivatives largely depends on the specific application and the target molecule. In biological systems, sulfonamide derivatives typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This can lead to antibacterial, antifungal, or other therapeutic effects.

Comparison with Similar Compounds

  • 2-(Methylsulfamoyl)-4-nitrobenzoic acid
  • 2-(Propylsulfamoyl)-4-nitrobenzoic acid
  • 2-(Butylsulfamoyl)-4-nitrobenzoic acid

Comparison: 2-(Ethylsulfamoyl)-4-nitrobenzoic acid is unique due to its specific ethylsulfamoyl group, which can influence its reactivity and biological activity compared to its methyl, propyl, and butyl analogs. The length and structure of the alkyl chain in the sulfonamide group can affect the compound’s solubility, stability, and interaction with biological targets, making each derivative suitable for different applications.

Properties

IUPAC Name

2-(ethylsulfamoyl)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c1-2-10-18(16,17)8-5-6(11(14)15)3-4-7(8)9(12)13/h3-5,10H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYMYPVZXNUXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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